molecular formula C7H5NO4 B564998 2,5-Pyridinedicarboxylic Acid-13C8,d3 CAS No. 1246818-08-5

2,5-Pyridinedicarboxylic Acid-13C8,d3

Cat. No. B564998
M. Wt: 177.085
InChI Key: LVPMIMZXDYBCDF-IQVDPXSHSA-N
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Description

2,5-Pyridinedicarboxylic acid-13C8,d3 (2,5-PDC-13C8,d3) is an isotopically labelled compound which has been used in various scientific research applications. It is a synthetic compound which has been used for the study of the metabolism of drugs and other compounds in the body. The compound is also used in the study of biochemical and physiological effects of drugs, and in the examination of the mechanism of action of drugs.

Scientific Research Applications

Degradation Pathways

  • Photolytic and Metabolic Degradation : Pyridinedicarboxylic acids, including 2,5-Pyridinedicarboxylic Acid, can be degraded through photolytic and metabolic pathways. Marine bacteria partially oxidize these compounds, creating metabolites that absorb solar light and degrade rapidly in sunlight. This process involves the formation of photoproducts like conjugated carbonyls and carboxylic acids (Amador & Taylor, 1990).

Material Science Applications

  • Coordination Polymers : 2,5-Pyridinedicarboxylic Acid is used in synthesizing coordination polymers with unique properties. For instance, its hydrothermal reaction with diethylene triamine and In(NO3)3·4.5H2O creates a two-dimensional coordination polymer with significant photoluminescence and thermal stability up to approximately 390°C (Yang et al., 2007).

Environmental Applications

  • Biodegradation in Wastewater : A specific strain of Agrobacterium has been found to degrade 2,5-Pyridinedicarboxylic Acid in industrial wastewater, highlighting its potential role in environmental remediation. This biodegradation process forms new intermediates like 6-hydroxy-2,5-Pyridinedicarboxylic Acid, which can be further processed by bacteria (Jiang et al., 2023).

Analytical Chemistry

  • Ion Chromatography : 2,6-Pyridinedicarboxylic Acid, a related compound, has been used as an eluent in ion chromatography for separating and detecting various inorganic anions and cations in water samples. This demonstrates the potential for similar applications of 2,5-Pyridinedicarboxylic Acid (Chen & Adams, 1999).

Chemical Sensing and Detection

  • Fluorescence Sensing : 2,6-Pyridinedicarboxylic Acid and its derivatives have been explored as sensitizers in enzyme-amplified lanthanide luminescence for bioassay detection, indicating potential applications for 2,5-Pyridinedicarboxylic Acid in similar fluorescence-based detection methods (Steinkamp & Karst, 2004).

properties

IUPAC Name

3,4,6-trideuterio(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1D,2+1D,3+1D,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-IQVDPXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]1=[13C]([13C](=N[13C](=[13C]1[13C](=O)O)[2H])[13C](=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676123
Record name (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.086 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyridinedicarboxylic Acid-13C8,d3

CAS RN

1246818-08-5
Record name (~13~C_5_,~2~H_3_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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